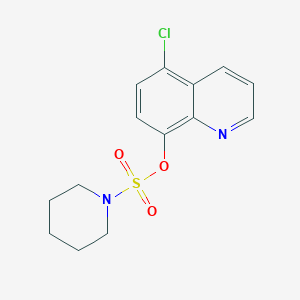

5-Chloro-8-quinolinyl 1-piperidinesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-quinolinyl 1-piperidinesulfonate typically involves the reaction of 5-chloro-8-quinoline with piperidine and sulfonating agents under controlled conditions . The reaction conditions often include the use of solvents such as 1-pentanol and catalysts like sodium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-quinolinyl 1-piperidinesulfonate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives .

Scientific Research Applications

5-Chloro-8-quinolinyl 1-piperidinesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-8-quinolinyl 1-piperidinesulfonate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

Chloroquine: A well-known antimalarial drug with a quinoline scaffold.

Camptothecin: A quinoline derivative used in cancer therapy.

Mepacrine: Another antimalarial drug with a quinoline structure.

Uniqueness

5-Chloro-8-quinolinyl 1-piperidinesulfonate is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its combination of a quinoline ring with a piperidinesulfonate group makes it a versatile compound for various applications .

Biological Activity

5-Chloro-8-quinolinyl 1-piperidinesulfonate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline ring system substituted with a chloro group and a piperidine sulfonate moiety. The unique structure contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that compounds related to 5-chloro-8-quinolinyl derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar quinoline derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial DNA synthesis or disruption of cell membrane integrity.

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. In vitro assays demonstrate that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, the compound's interaction with cellular receptors may lead to the modulation of apoptotic pathways, enhancing cell death in tumor cells .

Neuroprotective Effects

Recent studies suggest that this compound may exhibit neuroprotective effects. It has been shown to inhibit phosphodiesterase enzymes, which are involved in the degradation of cyclic nucleotides critical for neuronal signaling . This inhibition could potentially lead to improved cognitive function and protection against neurodegenerative diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Receptor Binding : The compound may bind to various receptors, modulating their activity and influencing downstream signaling pathways.

- Enzyme Inhibition : It inhibits phosphodiesterases (PDEs), leading to increased levels of cyclic GMP (cGMP) and cyclic AMP (cAMP), which are crucial for numerous cellular processes .

Study on Antimicrobial Activity

A study published in PMC highlighted the antimicrobial efficacy of similar quinoline derivatives against resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) as low as 4 µg/mL for certain derivatives, showcasing their potential as therapeutic agents in treating infections caused by multidrug-resistant bacteria .

Anticancer Research

In a recent investigation, compounds structurally related to 5-chloro-8-quinolinyl were tested against various cancer cell lines. The lead compound exhibited an IC50 value of 15 µM against breast cancer cells, demonstrating significant cytotoxicity . Further molecular docking studies suggested that the compound binds effectively to the active site of key oncogenic proteins.

Data Tables

Properties

IUPAC Name |

(5-chloroquinolin-8-yl) piperidine-1-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O3S/c15-12-6-7-13(14-11(12)5-4-8-16-14)20-21(18,19)17-9-2-1-3-10-17/h4-8H,1-3,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPYWLDMSMOKTSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.